Hatomarubigin D
Description
Classification and Angucycline Family Context
Hatomarubigin D is classified as an angucycline, a large family of aromatic polyketides produced by microorganisms, particularly bacteria of the genus Streptomyces. nih.govnih.govresearchgate.net These compounds are characterized by their angularly fused tetracyclic benz[a]anthracene skeleton. nih.gov The angucycline family is notable for its structural diversity and a wide range of biological activities, including antibacterial, antiviral, and antitumor properties. nih.gov
All members of the hatomarubigin group, including this compound, possess a benz[a]anthraquinone skeleton that originates from a decaketide. nih.gov Angucyclines are one of the most extensive groups of natural products engineered by type II polyketide synthases (PKS). nih.govacs.org
Historical Overview of this compound Discovery and Early Research
This compound, along with its related compounds Hatomarubigins A, B, and C, was first isolated from the cultured broth of Streptomyces sp. strain 2238-SVT4. nih.govnih.gov The structures of these new isotetracenone group antibiotics were determined through NMR spectral analysis, which included various 2D techniques. Early research on these compounds revealed that they could enhance the cytotoxicity of colchicine (B1669291) against multidrug-resistant tumor cells. nih.gov
The biosynthetic gene cluster responsible for producing hatomarubigins, designated as the hrb gene cluster, was later identified in Streptomyces sp. 2238-SVT4. nih.govnih.gov This cluster was found to contain 30 open reading frames, encoding the necessary enzymes for angucycline biosynthesis such as polyketide synthase, ketoreductase, aromatase, and cyclase. nih.govresearchgate.net
Structural Uniqueness within Dimeric Angucyclines
The most remarkable feature of this compound is its unique dimeric structure. nih.govnih.gov It is composed of two identical Hatomarubigin C monomers linked by a methylene (B1212753) bridge. nih.govnih.gov This methylene-linked dimer is a rare structure among the limited examples of dimeric angucyclines. researchgate.net The formation of this methylene bridge is an enzymatic process. researchgate.net
Research has identified a specific enzyme, HrbY, encoded within the hrb gene cluster, as the catalyst for this dimerization. nih.govnih.gov The purified HrbY enzyme was shown to convert Hatomarubigin C into this compound in the presence of cofactors methylcobalamin (B1676134) and NADPH. nih.govmushroomlab.cn This enzymatic catalysis of a methylene bridge between two angucycline molecules is a novel discovery. nih.gov The stereochemistry of this compound has been defined as (1S,3S)-10-[[(1R,3R)-1,11-dihydroxy-8-methoxy-3-methyl-7,12-dioxo-1,2,3,4-tetrahydrobenzo[a]anthracen-10-yl]methyl]-1,11-dihydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-7,12-dione. naturalproducts.net
Interactive Data Table: this compound Properties
| Property | Value |
| Molecular Formula | C41H36O10 |
| Molecular Weight | 688.72 g/mol |
| CAS Number | 139501-93-2 |
| Source Organism | Streptomyces sp. 2238-SVT4 |
Structure
2D Structure
Properties
CAS No. |
139501-93-2 |
|---|---|
Molecular Formula |
C41H36O10 |
Molecular Weight |
688.7 g/mol |
IUPAC Name |
(1S,3S)-10-[[(1S,3S)-1,11-dihydroxy-8-methoxy-3-methyl-7,12-dioxo-1,2,3,4-tetrahydrobenzo[a]anthracen-10-yl]methyl]-1,11-dihydroxy-8-methoxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C41H36O10/c1-16-9-18-5-7-22-30(28(18)24(42)11-16)40(48)34-32(38(22)46)26(50-3)14-20(36(34)44)13-21-15-27(51-4)33-35(37(21)45)41(49)31-23(39(33)47)8-6-19-10-17(2)12-25(43)29(19)31/h5-8,14-17,24-25,42-45H,9-13H2,1-4H3/t16-,17-,24-,25-/m0/s1 |
InChI Key |
AASPEXAITKEFPE-SEMUBUJISA-N |
SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7C(CC(C8)C)O)OC)O)O |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7[C@H](C[C@H](C8)C)O)OC)O)O |
Canonical SMILES |
CC1CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C(=CC(=C4C3=O)OC)CC5=CC(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC8=C7C(CC(C8)C)O)OC)O)O |
Other CAS No. |
139501-93-2 |
Synonyms |
hatomarubigin D |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Producer Microorganisms: Streptomyces Species
The primary source of Hatomarubigin D is bacteria of the genus Streptomyces, which are well-known producers of a wide array of secondary metabolites.
Streptomyces sp. strain 2238-SVT4
The bacterium Streptomyces sp. strain 2238-SVT4 is the original and most well-documented producer of this compound. universiteitleiden.nlnih.govmdpi.commdpi.com This strain was found to produce a complex of four related isotetracenone antibiotics designated as hatomarubigins A, B, C, and D. nih.gov Among these, this compound is distinguished by its unique dimeric structure, featuring two hatomarubigin C molecules linked by a methylene (B1212753) bridge. universiteitleiden.nlmdpi.com
The biosynthesis of hatomarubigins in Streptomyces sp. 2238-SVT4 is governed by a specific gene cluster, referred to as the hrb gene cluster. universiteitleiden.nlnih.gov This cluster contains 30 open reading frames that encode the necessary enzymes for the synthesis of the angucycline backbone and its subsequent modifications. universiteitleiden.nlmdpi.com Research has shown that the expression of a significant portion of this gene cluster (genes hrbR1 to hrbX) in a heterologous host, Streptomyces lividans TK23, leads to the production of Hatomarubigins A, B, and C. universiteitleiden.nlnih.gov
Interestingly, this compound is not directly synthesized by the core polyketide synthase machinery. Instead, it is formed through the enzymatic conversion of its monomeric precursor, Hatomarubigin C. universiteitleiden.nlnih.gov This transformation is catalyzed by a specific enzyme encoded by the hrbY gene, which is part of the hrb gene cluster. universiteitleiden.nlnih.gov The purified HrbY protein facilitates the methylene linkage between two molecules of Hatomarubigin C to form the dimeric this compound. universiteitleiden.nl
Other Relevant Streptomyces Strains
While Streptomyces sp. strain 2238-SVT4 is the definitive producer of this compound, other Streptomyces species have been identified as producers of structurally related angucycline compounds, such as rubiginones. For instance, Streptomyces sp. CB02414 is known to produce a variety of rubiginones. nih.gov Similarly, rubiginone B2, which is also produced by Streptomyces sp. 2238-SVT4 and is considered a biosynthetic intermediate of hatomarubigins, has been isolated from other actinomycetes. nih.govresearchgate.net However, the direct production of this compound by these or any other strains besides Streptomyces sp. 2238-SVT4 has not been reported in the reviewed literature. The study of these related strains and their biosynthetic pathways provides valuable insights into the broader family of angucycline antibiotics. nih.gov
Fermentation and Cultivation Strategies
The production of this compound, particularly through heterologous expression systems, relies on carefully controlled fermentation and cultivation conditions. The successful production of hatomarubigins, including the precursor Hatomarubigin C, has been demonstrated in Streptomyces lividans TK23 carrying the hrb gene cluster. nih.govnih.gov The specific fermentation medium and conditions used for this process are detailed below.
| Component | Concentration |
| Soluble Starch | 2.0% |
| Glucose | 0.5% |
| Yeast Extract | 0.5% |
| Bacto Peptone | 0.3% |
| Meat Extract | 0.3% |
| KH₂PO₄ | 0.02% |
| MgSO₄·7H₂O | 0.06% |
| Thiostrepton | 10 µg/ml |
| pH | 7.2 (before sterilization) |
| Table 1: Fermentation Medium for Heterologous Production of Hatomarubigins in S. lividans TK23. nih.gov |
The transformants of S. lividans TK23 were cultivated in 200-ml Erlenmeyer flasks containing 30 ml of the medium described in Table 1. nih.gov The cultivation was carried out on a rotary shaker at 27°C for 5 days. nih.gov These conditions facilitate the expression of the biosynthetic genes and the subsequent production of the hatomarubigin compounds.
Isolation and Purification Techniques for Related Compounds
The isolation and purification of this compound and its precursors from the fermentation broth involve a multi-step process. A general procedure for the extraction of hatomarubigins from the culture of S. lividans expressing the hrb genes has been described. nih.gov
The initial step involves the separation of the mycelium from the fermentation broth by centrifugation. nih.gov The mycelium is then extracted with acetone (B3395972) to recover the intracellular metabolites. nih.gov Following the evaporation of acetone, the resulting aqueous concentrate is subjected to extraction with ethyl acetate (B1210297). nih.gov This organic extract, containing the hatomarubigin compounds, is then dissolved in methanol (B129727) for further analysis and purification. nih.gov
The detection and quantification of the produced hatomarubigins are typically performed using reversed-phase high-pressure liquid chromatography (HPLC). nih.gov For analysis, a YMC Pak R-ODS-7 column is often employed with a mobile phase of 60% methanol, and the compounds are detected by their UV absorption at 260 nm. nih.gov
The purification of this compound itself can be achieved through the enzymatic conversion of its precursor. Hatomarubigin C is first isolated from the culture of Streptomyces sp. 2238-SVT4. nih.gov The purified Hatomarubigin C is then used as a substrate in a reaction mixture containing the purified HrbY protein, methylcobalamin (B1676134), NADPH, and MgCl₂ in a Tris-HCl buffer (pH 7.0). nih.gov After incubation at 30°C, the reaction mixture is extracted with ethyl acetate to yield this compound. nih.gov
Biosynthetic Pathway Elucidation and Genetic Basis
Hatomarubigin Biosynthetic Gene Cluster (hrb BGC) Characterization
The production of hatomarubigins is governed by a specific biosynthetic gene cluster (BGC), designated as the hrb cluster. nih.gov
The hrb gene cluster was identified and characterized from Streptomyces sp. strain 2238-SVT4. nih.govasm.org Initial identification was achieved through Polymerase Chain Reaction (PCR) using primers designed from the conserved sequences of aromatase and cyclase genes, which are characteristic of angucycline biosynthesis pathways. nih.gov This led to the localization and subsequent sequencing of a 35-kbp DNA fragment containing the relevant genes. nih.gov
Mapping of this region revealed a cluster comprising 30 open reading frames (ORFs) that were designated as hrb genes. nih.gov The entire BGC is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession number BGC0000232. secondarymetabolites.org The cluster's function was confirmed through heterologous expression; introducing a segment of the cluster (hrbR1 to hrbX) into Streptomyces lividans resulted in the production of hatomarubigins A, B, and C, confirming the role of these genes in synthesizing the monomeric precursors of Hatomarubigin D. nih.gov
The 30 ORFs within the hrb gene cluster encode a suite of enzymes necessary for the assembly and modification of the angucycline skeleton. nih.gov Homology searches have allowed for the prediction of functions for many of these genes, which include a Type II polyketide synthase (PKS), oxidoreductases, methyltransferases, and oxygenases, among others. nih.govnih.gov
Table 1: Selected Genes in the hrb Cluster and Their Predicted Functions
| Gene | Predicted Function | Role in Biosynthesis | Reference |
|---|---|---|---|
| hrbA, hrbB, hrbC | Minimal Polyketide Synthase (PKS) | Forms the initial decaketide carbon backbone. Includes ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP). | nih.govsecondarymetabolites.org |
| hrbD, hrbE | Aromatase / Cyclase | Catalyzes the cyclization and aromatization of the polyketide chain to form the angucycline ring structure. | nih.govsecondarymetabolites.org |
| hrbI | Ketoreductase | Reduces a keto group on the polyketide intermediate. | nih.gov |
| hrbU | O-methyltransferase | Adds a methyl group to a hydroxyl functional group on an intermediate. | nih.gov |
| hrbG | Oxygenase / Hydroxylase | Responsible for hydroxylation at specific positions on the angucycline core. | nih.gov |
| hrbY | FAD-dependent Oxidoreductase | Catalyzes the final dimerization step, converting two molecules of Hatomarubigin C into one molecule of this compound. | nih.govnih.gov |
| hrbF | Regulatory Protein | Appears to regulate the regiospecificity of oxygenation enzymes. | nih.gov |
| hrbT | Transporter | Likely involved in exporting the final products out of the cell. | nih.gov |
Identification and Gene Mapping
Polyketide Synthase (PKS) System in this compound Biosynthesis
The core scaffold of this compound originates from a polyketide chain assembled by a Type II PKS system. nih.govsciepublish.com
Hatomarubigins, like other angucyclines, are derived from a decaketide backbone, meaning it is assembled from ten two-carbon units. nih.gov This process is catalyzed by a Type II PKS, which is a multi-enzyme complex composed of discrete, monofunctional proteins. wikipedia.orgmdpi.com The minimal PKS cassette in the hrb cluster consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). nih.govmdpi.com The KS and CLF work together iteratively to catalyze the Claisen condensation reactions that extend the polyketide chain, while the ACP holds the growing chain as a thioester. sciepublish.com
Once the linear polyketide chain is synthesized, it undergoes a series of cyclization and aromatization reactions to form the characteristic four-ring benz[a]anthraquinone skeleton of angucyclines. nih.gov This transformation is orchestrated by specific enzymes encoded within the hrb cluster, including aromatases and cyclases such as HrbD and HrbE. nih.gov These enzymes control the regiochemistry of the ring closures, ensuring the correct polycyclic aromatic structure is formed from the highly reactive poly-β-keto intermediate. mdpi.com
Type II PKS Role in Decaketide Backbone Formation
Key Enzymatic Steps and Intermediates
The biosynthesis of this compound involves a series of precise enzymatic modifications to the initial polyketide product, culminating in a unique dimerization event.
Following the formation of the angucycline core, tailoring enzymes perform additional modifications. These include ketoreductions (e.g., by HrbI), hydroxylations (e.g., by HrbG), and O-methylations (e.g., by HrbU) to produce a series of intermediates, ultimately leading to the formation of Hatomarubigin C. nih.gov
The final and most distinctive step in the pathway is the formation of this compound from its monomeric precursor, Hatomarubigin C. nih.govnih.gov This reaction is catalyzed by the enzyme HrbY, which is an FAD-dependent oxidoreductase. nih.gov Purified HrbY was shown to convert Hatomarubigin C into this compound in a reaction that requires the presence of methylcobalamin (B1676134) and NADPH. nih.gov This enzymatic step creates the methylene (B1212753) bridge that links two molecules of Hatomarubigin C, a rare dimerization in natural product biosynthesis. nih.govresearchgate.net The heterologous expression of the hrb gene cluster including the hrbY gene in S. lividans resulted in the production of all known hatomarubigins, including this compound, confirming the role of HrbY in this final conversion. nih.gov
Table of Compound Names
| Compound Name |
|---|
| Hatomarubigin A |
| Hatomarubigin B |
| Hatomarubigin C |
| This compound |
| Hatomarubigin F |
| Dehydrorabelomycin |
| Urdamycin |
| Jadomycin |
| Landomycin |
Conversion of Hatomarubigin C to this compound by HrbY
The final and defining step in the biosynthesis of this compound is the formation of a methylene bridge between two molecules of hatomarubigin C. nih.gov This unique dimerization is catalyzed by the enzyme HrbY, a putative oxidoreductase. nih.govresearchgate.net The reaction marks the culmination of the hatomarubigin biosynthetic pathway, resulting in the formation of the dimeric this compound. nih.gov
The enzymatic activity of HrbY is dependent on specific cofactors. nih.gov In vitro studies have demonstrated that the conversion of hatomarubigin C to this compound by purified HrbY requires the presence of both methylcobalamin and NADPH. nih.govasm.org Methylcobalamin, a derivative of vitamin B12, serves as the C1 donor for the methylene bridge. nih.govrsc.org NADPH acts as the redox cofactor, with experimental data showing a significantly higher conversion rate (32.3%) compared to when NADH (8.0%), NADP+ (2.7%), or NAD+ (2.1%) are used as substitutes. nih.gov Notably, S-adenosylmethionine (SAM), a common methyl group donor in many biological reactions, could not replace methylcobalamin in this specific transformation, highlighting the novelty of the HrbY-catalyzed reaction. nih.govnih.gov
The function of HrbY has been validated through both in vitro and in vivo experiments. nih.govmushroomlab.cn In vitro assays using purified recombinant HrbY expressed in E. coli confirmed its ability to directly convert hatomarubigin C into this compound in the presence of the necessary cofactors. nih.gov HPLC analysis of the reaction mixture clearly showed the consumption of the hatomarubigin C substrate and the appearance of a new peak corresponding to this compound. nih.gov
For in vivo analysis, a heterologous expression system was utilized. researchgate.netnih.gov When a segment of the hrb gene cluster (from hrbR1 to hrbX) was expressed in Streptomyces lividans, it resulted in the production of hatomarubigins A, B, and C, but not this compound. nih.gov However, when the hrbY gene was included in the expression cassette, S. lividans was able to produce all known hatomarubigins, including the dimeric this compound. researchgate.netnih.gov This confirmed the essential role of HrbY in the final dimerization step under cellular conditions. mushroomlab.cn
Role of Methylcobalamin and NADPH as Cofactors
Role of HrbU (O-methyltransferase)
The hrbU gene within the hatomarubigin biosynthetic cluster is homologous to genes encoding O-methyltransferases. nih.gov Its product, the enzyme HrbU, is responsible for a key methylation step in the pathway. nih.gov Specifically, HrbU catalyzes the O-methylation of a biosynthetic intermediate, hatomarubigin E, to produce hatomarubigin C. nih.govwikidata.org This methylation is a critical tailoring step that precedes the final dimerization.
Involvement of HrbF in Regiospecific Oxygenation
The gene hrbF has been shown to play a role in controlling the regiospecificity of oxygenation reactions during hatomarubigin biosynthesis. researchgate.netnih.gov When the hrbF gene was disrupted in the heterologous expression system, a new metabolite, designated hatomarubigin F, was produced. nih.gov Structural analysis identified hatomarubigin F as 5-hydroxyhatomarubigin E. researchgate.netnih.gov This finding suggests that HrbF influences the position at which oxygenation enzymes act on the angucycline core. nih.gov However, more recent research on a homologous protein, LugOV, suggests that HrbF may not directly control the regiospecificity of oxygenases but rather plays a yet-to-be-defined role in the pathway leading to C-ring cleavage in some angucyclines. nih.gov
Other Post-PKS Tailoring Enzymes (e.g., Ketoreductases, Glycosyltransferases, Oxygenases)
The hrb gene cluster encodes a variety of other post-PKS tailoring enzymes that are crucial for the structural diversity of the hatomarubigins. nih.gov These enzymes modify the initial polyketide backbone after its synthesis by the PKS. nih.govrsc.org
Ketoreductases : The hrbI gene is homologous to ketoreductase genes and is believed to be responsible for a reduction reaction at the C-6 position. nih.gov
Oxygenases : The gene hrbG shows homology to a 6-hydroxylase, suggesting it catalyzes the hydroxylation of rubiginone B2 to form hatomarubigin A. nih.gov Additionally, the gene products of hrbX and hrbW are thought to work in concert to catalyze the 11-hydroxylation of rubiginone B2 to yield hatomarubigin B. nih.gov
Glycosyltransferases : While the hatomarubigins themselves are not glycosylated, the presence of genes for such enzymes in related angucycline pathways highlights the modularity and diversity of post-PKS modifications.
Mechanism of Methylene Bridge Formation
The formation of the methylene bridge in this compound is a unique enzymatic process catalyzed by HrbY. nih.govmushroomlab.cn The reaction involves the joining of two molecules of hatomarubigin C via a single carbon unit. researchgate.net The source of this carbon is methylcobalamin. nih.gov The proposed mechanism involves the HrbY enzyme utilizing NADPH as a reductant to facilitate the transfer of the methyl group from methylcobalamin and its subsequent modification into a methylene bridge that links the two hatomarubigin C monomers. nih.govmushroomlab.cn While the precise catalytic mechanism is still under investigation, it represents a novel enzymatic strategy for the formation of a carbon-carbon bond between two complex aromatic molecules. nih.gov
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis and their Functions
| Enzyme | Gene | Function |
|---|---|---|
| HrbY | hrbY | Catalyzes the dimerization of hatomarubigin C to form this compound via a methylene bridge. nih.govresearchgate.net |
| HrbU | hrbU | O-methyltransferase that converts hatomarubigin E to hatomarubigin C. nih.govnih.gov |
| HrbF | hrbF | Influences the regiospecificity of oxygenation reactions. researchgate.netnih.gov |
| HrbI | hrbI | Putative ketoreductase involved in a reduction step. nih.gov |
| HrbG | hrbG | Putative 6-hydroxylase converting rubiginone B2 to hatomarubigin A. nih.gov |
Table 2: Cofactor Requirements for the HrbY-Catalyzed Dimerization
| Cofactor Combination | Conversion Rate of Hatomarubigin C to this compound |
|---|---|
| Methylcobalamin + NADPH | 32.3% nih.gov |
| Methylcobalamin + NADH | 8.0% nih.gov |
| Methylcobalamin + NADP+ | 2.7% nih.gov |
| Methylcobalamin + NAD+ | 2.1% nih.gov |
Formaldehyde (B43269) Involvement as C1 Unit
The methylene bridge in this compound is a defining characteristic, and its origin from a one-carbon (C1) unit has been a central topic of investigation. mushroomlab.cn It is proposed that formaldehyde acts as the electrophilic C1 unit that facilitates the dimerization of two hatomarubigin C molecules. mushroomlab.cnrsc.org This type of methylene-bridged dimerization is observed in a variety of natural products from microorganisms and plants. mushroomlab.cn While the direct precursor to the methylene carbon is a C1 unit, the enzymatic machinery utilizes specific co-factors for this transformation. nih.gov
Enzymatic vs. Non-enzymatic Dimerization Hypotheses
The formation of the methylene bridge in this compound has been a subject of debate, with both enzymatic and non-enzymatic dimerization being considered. While some methylene-bridged natural product dimers are thought to form spontaneously through non-enzymatic reactions involving formaldehyde, the formation of this compound is enzymatically catalyzed. rsc.orgresearchgate.net
Initial studies involving the heterologous expression of a portion of the hrb gene cluster (hrbR1 to hrbX) in Streptomyces lividans resulted in the production of hatomarubigins A, B, and C, but not this compound. nih.gov This indicated that an additional enzyme encoded outside this partial cluster was necessary for the dimerization step. Further investigation identified the gene hrbY as encoding the enzyme responsible for this unique transformation. nih.gov The purified HrbY enzyme was shown to convert hatomarubigin C into this compound in the presence of methylcobalamin and NADPH as cofactors. nih.gov This definitively established that the dimerization is an enzyme-catalyzed event. nih.gov The HrbY enzyme shows homology to FAD-dependent pyridine (B92270) nucleotide-disulfide oxidoreductases. nih.gov
Heterologous Expression Systems for Biosynthetic Studies
The use of heterologous expression systems has been instrumental in dissecting the biosynthetic pathway of hatomarubigins. nih.govnih.gov
Streptomyces lividans as Expression Host
Streptomyces lividans has proven to be an effective and widely used heterologous host for the production of hatomarubigins. nih.govnih.gov The expression of the hrb gene cluster, or portions of it, in S. lividans has allowed researchers to identify the function of specific genes and to produce various hatomarubigin analogues. nih.govnih.gov For instance, expressing a 25-gene cluster (hrbR1-hrbX) along with hrbY in S. lividans led to the production of all known hatomarubigins, including the dimeric this compound. nih.gov
Gene Disruption and Complementation Studies
Gene disruption and complementation experiments within the heterologous expression system have been critical for assigning function to individual genes in the hrb cluster. nih.gov For example, the disruption of the hrbF gene, which has no homology to known angucycline biosynthesis genes, in the S. lividans expression system resulted in the production of a new metabolite, hatomarubigin F. nih.gov This demonstrated the role of HrbF in regulating the regiospecificity of oxygenation enzymes. nih.gov Such targeted genetic manipulations are a powerful tool for understanding the intricate details of the biosynthetic pathway. acs.org
Isotope Labeling Experiments (e.g., 13C-acetate feeding)
Isotope labeling experiments are a cornerstone of biosynthetic pathway elucidation, allowing researchers to trace the flow of atoms from simple precursors into complex natural products. biorxiv.orgnih.gov While specific isotope labeling studies focusing exclusively on this compound are not extensively detailed in the provided context, the general methodology is well-established for polyketide-derived natural products like the angucyclines. nih.gov
Advanced Synthetic Strategies and Methodologies
General Approaches to Angucycline Skeletons
The synthesis of the tetracyclic benz[a]anthracene core of angucyclines has spurred significant innovation in synthetic chemistry. nih.gov Five principal strategies have emerged for constructing this complex framework: Diels-Alder reactions, nucleophilic and electrophilic additions, transition-metal mediated cross-couplings, and intramolecular cyclizations. nih.govnih.govresearchgate.netrsc.org
| Synthetic Strategy | Key Features | Common Reactions/Catalysts |
| Diels-Alder Reactions | Forms two new carbon-carbon bonds and a six-membered ring in a single step, offering high stereochemical control. | Boron triacetate-mediated cycloaddition, use of chiral catalysts or enantiopure dienes. thieme-connect.comwits.ac.za |
| Nucleophilic/Electrophilic Additions | Builds the ring system through sequential bond formation, often involving quinone chemistry. | Friedel-Crafts reactions, Michael additions. thieme-connect.comcapes.gov.br |
| Transition-Metal Mediated Cross-Couplings | Constructs biaryl linkages that are precursors to the final ring system. | Suzuki-Miyaura, Negishi, and Stille couplings (Palladium, Nickel catalysts). eie.gr |
| Intramolecular Cyclizations | Forms rings by connecting existing chains within a single molecule. | Ring-closing metathesis (RCM), gold-catalyzed benzannulation, radical annulations. thieme-connect.comdntb.gov.uabeilstein-journals.org |
Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone in angucycline synthesis, valued for its efficiency in constructing the core carbocyclic skeleton. publish.csiro.au This pericyclic reaction typically involves the [4+2] cycloaddition of a substituted diene and a dienophile, such as a naphthoquinone derivative, to rapidly assemble the tetracyclic system. wits.ac.za Strategies often employ Lewis acids, like boron triacetate, to promote the reaction and control regioselectivity. wits.ac.za Asymmetric approaches have been developed using chiral catalysts, chiral auxiliaries on the dienophile, or enantiopure dienes derived from natural sources like quinic acid to achieve high stereoselectivity. thieme-connect.com
Nucleophilic and Electrophilic Additions
Sequential nucleophilic and electrophilic addition reactions provide an alternative route to the angucycline framework. nih.govnih.gov These strategies often build upon the inherent reactivity of quinone systems, which are susceptible to attack by various nucleophiles. rsc.org Friedel-Crafts reactions, for instance, can be used to annulate aromatic rings onto a pre-existing core. thieme-connect.com The synthesis of anthracyclinones, which are structurally related to angucyclines, has been achieved through the strategic application of both electrophilic and nucleophilic additions to anthraquinone (B42736) precursors. capes.gov.br
Transition-Metal Mediated Cross-Couplings
Modern synthetic chemistry has increasingly relied on transition-metal catalysis to forge key carbon-carbon bonds. eie.gr In the context of angucycline synthesis, palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for assembling biaryl intermediates. wits.ac.za These intermediates can then undergo subsequent cyclization to form the benz[a]anthracene skeleton. researchgate.net This approach offers flexibility in the choice of coupling partners and tolerates a wide range of functional groups, making it a versatile strategy for accessing complex aromatic systems. beilstein-journals.org
Intramolecular Cyclizations
Intramolecular cyclization reactions are employed to close one or more rings of the angucycline core, typically in the later stages of a synthetic sequence. researchgate.net Ring-closing metathesis (RCM) has proven to be a powerful method for forming unsaturated rings within the angucycline framework. beilstein-journals.org Other notable intramolecular strategies include radical annulations and cobalt-mediated [2+2+2] cycloadditions. thieme-connect.com More recently, gold-catalyzed intramolecular [4+2] benzannulation has emerged as an efficient method for constructing the angucyclinone skeleton. dntb.gov.ua
Specific Synthetic Efforts Towards Hatomarubigin D and its Core Structure
While a total synthesis of this compound has not been reported, the synthesis of its monomeric precursors, hatomarubigins B and C, provides a clear blueprint for accessing the core structure. publish.csiro.au The key transformation in this synthesis was a Diels-Alder reaction between the acetate (B1210297) of (E,1R,5R)-3-(2′-methoxyvinyl)-5-methylcyclohex-2-en-1-ol and 5-acetoxy-8-hydroxy-1,4-naphthoquinone. publish.csiro.au This reaction successfully constructed the benz[a]anthraquinone skeleton. publish.csiro.au Subsequent methylation of the C11 phenolic group and aromatization of the B-ring, followed by deacylation, yielded (±)-hatomarubigin C. publish.csiro.au Oxidation of this product with Dess-Martin periodinane then furnished (±)-hatomarubigin B. publish.csiro.au
The final step in the formation of this compound from its monomeric precursor is a dimerization process. Biosynthetic studies have identified the gene cluster responsible for hatomarubigin production in Streptomyces sp. 2238-SVT4. researchgate.net Within this cluster, the gene product HrbY, an oxygenase, has been shown to catalyze the conversion of hatomarubigin C into the methylene-bridged dimer, this compound. researchgate.netmushroomlab.cn This enzymatic transformation highlights a crucial step that would need to be replicated or mimicked in a total synthesis.
Strategies for Methylene-Bridged Dimer Synthesis
The methylene (B1212753) bridge is a defining feature of this compound and a significant synthetic hurdle. The formation of such dimers from monomeric natural products is a recurring theme in biosynthesis and a topic of interest for synthetic chemists. mushroomlab.cnresearchgate.netrsc.org
Strategies for constructing methylene-bridged dimers can be broadly categorized:
Bio-inspired Dimerization: Many natural methylene-bridged dimers are believed to form through a non-enzymatic reaction with an electrophilic one-carbon (C1) unit, most commonly formaldehyde (B43269). mushroomlab.cnresearchgate.netrsc.org This process can be replicated in the lab, providing a straightforward, albeit potentially low-yielding, method for dimerization. acs.org This strategy has been successfully used for the decagram-scale synthesis of the anticoagulant drug dicoumarol. acs.org
Enzymatic Synthesis: As seen with this compound, specific enzymes can catalyze the formation of methylene bridges with high precision. mushroomlab.cn While powerful, this approach requires the identification, isolation, and application of the correct enzyme system.
Modern Catalytic Methods: Recent advances have provided new tools for the controlled synthesis of methylene-bridged dimers. One innovative strategy involves the copper-catalyzed deconstructive C-C bond cleavage of cyclic ethers, which serve as C1 building blocks for the dimerization process. nih.gov This method represents a purely synthetic approach that avoids the use of formaldehyde and offers a potential pathway for the controlled assembly of dimeric structures like this compound.
The synthesis of this compound thus requires a dual approach: first, the construction of the complex angucycline monomer, and second, the strategic implementation of a dimerization reaction to install the final methylene linkage.
Biological Activities and Molecular Interactions in Vitro Focus
General Biological Profile as an Angucycline
Angucyclines are a major class of polycyclic aromatic polyketides known for their diverse chemical structures and wide-ranging biological activities. nih.govresearchgate.net These compounds are primarily produced by microorganisms, particularly those from the genus Streptomyces. mdpi.comresearchgate.net
The angucycline class of compounds demonstrates a comprehensive spectrum of biological activities, which has made them a focal point of natural product research. nih.govresearchgate.netmdpi.com These activities include:
Anticancer/Cytotoxic Activity : A significant number of angucyclines exhibit potent cytotoxic effects against various cancer cell lines. researchgate.netmdpi.comnih.gov Some, like the landomycins, are considered promising anticancer agents. nih.gov For instance, lomaiviticin A is currently undergoing preclinical evaluation due to its remarkable cytotoxicity against human cancer cells. nih.govnih.gov
Antibacterial and Antifungal Activity : Many angucyclines display inhibitory action against a range of bacteria and fungi. researchgate.netmdpi.comnih.gov
Antiviral Activity : Antiviral properties have also been reported within this class of compounds. researchgate.netresearchgate.net
Enzyme Inhibition : Certain angucyclines are known to inhibit the activity of various enzymes. nih.gov
Platelet Aggregation Inhibition : Inhibition of platelet aggregation is another biological activity attributed to some angucyclines. nih.gov
The structural diversity within the angucycline family, arising from different oxidation states, ring cleavages, and glycosylation patterns, contributes to their varied biological profiles. nih.govmdpi.comresearchgate.net
Specific In Vitro Biological Activities of Hatomarubigin D
This compound, along with its related compounds (hatomarubigins A, B, and C), was first isolated from the cultured broth of Streptomyces sp. 2238-SVT4. nih.gov
A noteworthy biological activity of the hatomarubigins, including this compound, is their ability to enhance the cytotoxicity of colchicine (B1669291) in multidrug-resistant (MDR) tumor cells. nih.govnih.gov Research has shown that hatomarubigins can potentiate the cytotoxic effects of colchicine and vinblastine (B1199706) against KB-C2 cells, a multidrug-resistant human epidermoid carcinoma cell line. koreascience.krkoreascience.kr However, they did not show a similar effect on the cytotoxicity induced by adriamycin in these cells, suggesting a degree of specificity in their action. koreascience.krkoreascience.kr This potentiation of colchicine's effect was not observed in the sensitive KB parent cell line, indicating that the activity of hatomarubigins is targeted towards the resistance mechanism in MDR cells. koreascience.krkoreascience.kr
While the primary reported activity of this compound is the reversal of colchicine resistance, the broader class of angucyclinones, to which it belongs, is well-documented for its cytotoxic activities against various cancer cell lines. mdpi.comnaturalproducts.net The cytotoxic potential of angucyclinones is a significant area of research, with numerous studies detailing their inhibitory effects on cancer cell proliferation. mdpi.comnih.govnih.gov For example, related angucyclinones have shown cytotoxicities against cell lines such as human colon adenocarcinoma (HCT-116), leukemia (HL-60), lung adenocarcinoma (A549), and hepatoma (BEL-7402). researchgate.netnih.gov
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Hatomarubigins (A, B, C, D) | KB-C2 (MDR) | Enhanced cytotoxicity of colchicine | nih.gov |
| Marmycin A | HCT-116 | IC50 = 60.5 nM | researchgate.net |
| Marmycin B | HCT-116 | IC50 = 1.09 μM | researchgate.net |
| Kiamycin | HL-60 | Inhibition = 68.2% at 100 µM | nih.gov |
| Kiamycin | A549 | Inhibition = 55.9% at 100 µM | nih.gov |
| Kiamycin | BEL-7402 | Inhibition = 31.7% at 100 µM | nih.gov |
Reversal of Colchicine Resistance in Multidrug-Resistant Tumor Cells
Preclinical In Vitro Investigations of Related Compounds
The diverse biological activities of angucyclines have prompted extensive preclinical in vitro investigations to understand their mechanisms of action and therapeutic potential.
A variety of cell-based assays and models are employed to evaluate the biological effects of angucycline compounds. These in vitro systems are crucial for initial screening and mechanistic studies. wiley.com
Commonly used cell-based assays include:
Cytotoxicity Assays : The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines. nih.govmdpi.com This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency.
Antimicrobial Assays : The minimum inhibitory concentration (MIC) is determined using microplate assays to evaluate the antibacterial and antifungal activity of these compounds. nih.govmdpi.com
Cell Migration and Invasion Assays : Transwell and wound-healing assays are utilized to investigate the ability of compounds to inhibit the migration and invasion of cancer cells, which are key processes in metastasis. researchgate.net
Apoptosis Assays : Techniques such as 4′,6-diamidino-2-phenylindole (DAPI) staining are used to observe morphological changes characteristic of apoptosis (programmed cell death) induced by the compounds. nih.gov
Reporter Gene Assays : These assays are used to study the effect of compounds on the activity of specific cellular pathways, such as the modulation of peroxisome proliferator-activated receptor gamma (PPAR-γ) activity. nih.gov
These in vitro models, ranging from simple 2D cell monolayers to more complex 3D spheroids and tissue models, provide valuable data on the bioactivity of angucyclines and help to identify promising candidates for further preclinical development. wiley.com
Cell-Based Assays and Models
Molecular Mechanisms of Action (Hypothesized and Investigated In Vitro)
The molecular mechanism of this compound, a member of the angucycline family of aromatic polyketides, has been investigated primarily through the lens of its biosynthesis and its observed biological activities in laboratory settings. nih.govresearchgate.net Angucycline antibiotics are known to exhibit a wide array of biological effects, including antitumor and enzyme inhibitory activities. nih.gov this compound is distinguished by its unique dimeric structure, which is formed by a methylene (B1212753) bridge linking two molecules of its precursor, Hatomarubigin C. nih.govmushroomlab.cn This dimerization is a critical step, catalyzed by a specific enzyme, and is central to its formation. nih.gov
In vitro studies have successfully identified the key enzyme responsible for the final step in the biosynthesis of this compound. nih.gov This provides a direct, investigated interaction with a specific cellular target.
Enzymatic Target: HrbY: The enzyme HrbY, an oxidoreductase, has been identified as the catalyst for the conversion of Hatomarubigin C into this compound. nih.gov The gene hrbY is part of the hatomarubigin biosynthesis gene cluster (hrb) found in Streptomyces sp. strain 2238-SVT4. nih.gov
Mechanism of Interaction: The HrbY enzyme was expressed in E. coli, purified, and tested for its ability to convert Hatomarubigin C. The in vitro assay demonstrated that HrbY catalyzes the formation of a methylene bridge between two Hatomarubigin C molecules to form the dimeric this compound. nih.govmushroomlab.cn
Cofactor Dependency: This enzymatic reaction is dependent on specific cofactors. The conversion was successful when using methylcobalamin (B1676134) and NADPH. nih.gov The reaction did not proceed when S-adenosylmethionine was substituted for methylcobalamin. nih.gov The efficiency of the reaction was also significantly influenced by the choice of redox cofactor, with NADPH being the most effective. nih.gov
The table below details the efficiency of the HrbY-catalyzed conversion of Hatomarubigin C to this compound with different cofactors, based on in vitro assays. nih.gov
| Cofactor | Conversion Rate (%) |
|---|---|
| NADPH | 32.3 |
| NADH | 8.0 |
| NADP+ | 2.7 |
| NAD+ | 2.1 |
The biosynthesis of this compound is part of a larger metabolic pathway involving a suite of enzymes encoded by the hrb gene cluster. This includes polyketide synthases, ketoreductases, aromatases, cyclases, and methyltransferases that build the angucycline backbone before the final dimerization step. nih.govnih.govnih.gov
The primary cellular process reported to be impacted by this compound and its congeners is the reversal of multidrug resistance (MDR) in tumor cells. nih.govjst.go.jp
Reversal of Colchicine Resistance: Hatomarubigins A, B, C, and D were found to enhance the cytotoxicity of colchicine against multidrug-resistant tumor cells. jst.go.jp This suggests an interaction with the cellular mechanisms that confer resistance, such as the overexpression of drug efflux pumps (e.g., P-glycoprotein), although the precise molecular target for this activity has not been fully elucidated. By inhibiting these resistance mechanisms, this compound can restore the effectiveness of conventional chemotherapy agents like colchicine.
Structure Activity Relationship Sar Studies
General Angucycline SAR Principles
Angucyclines are a major class of polycyclic aromatic polyketides known for their extensive structural diversity and wide array of biological activities, including antibacterial, antiviral, and anticancer properties. mdpi.comnih.govresearchgate.net The biological activity of angucyclines is intricately linked to their chemical structure. Key structural features that influence their activity include the oxidation state of the benz[a]anthraquinone framework, the nature and position of various substituents, and the number and type of sugar moieties attached to the core structure. mdpi.comnih.gov
The tetracyclic benz[a]anthracene core is a defining feature of classical angucyclines. acs.org However, variations such as ring cleavages in the A, B, or C rings lead to atypical angucyclines with altered biological profiles. acs.orgfrontiersin.org For instance, the cleavage of the A-ring or C-ring can disrupt the characteristic tetracyclic frame, expanding the structural diversity and providing insights into the SAR. frontiersin.org
Furthermore, the glycosylation pattern, including the type of sugar (e.g., d-olivose, l-rhodinose, or the aminosugar rednose), the number of sugar units, and their attachment points (C- or O-glycosylation), significantly modulates the biological activity. acs.orgacs.org Studies on landomycins, for example, have shown that while the elongation of their oligosaccharide chains does not always lead to increased anticancer activity, the nature and linkage of these sugar residues are critical for their cytotoxic effects. mdpi.comacs.org
SAR of Hatomarubigin D and its Congeners
This compound belongs to the angucycline family and, along with its congeners Hatomarubigins A, B, and C, has been shown to reverse colchicine (B1669291) resistance in multidrug-resistant tumor cells. nih.gov The unique structural features of this compound and its relatives provide a compelling case study for SAR analysis.
Influence of Dimeric Structure on Activity
A defining characteristic of this compound is its unique dimeric structure, where two identical angucyclinone units are joined by a methylene (B1212753) bridge. nih.gov This dimerization is a significant factor in its biological activity. In the broader context of natural products, dimerization is a known strategy to enhance biological potency and efficacy. mushroomlab.cn For instance, some dimeric compounds exhibit significant biological activities, while their corresponding monomers are inactive. mushroomlab.cn The dimerization of Hatomarubigin C to form this compound, a process catalyzed by the enzyme HrbY, represents a fascinating example of how nature achieves structural complexity and potentially modulates bioactivity. nih.gov While direct comparative studies on the activity of monomeric Hatomarubigin C versus dimeric this compound are not extensively detailed in the provided results, the principle that dimerization can significantly alter biological activity is well-established for other classes of natural products. mdpi.com
Role of Specific Structural Moieties (e.g., Methylene Bridge, Angucyclinone Units)
The methylene bridge in this compound is a critical and unusual structural feature. nih.govwisdomlib.org This one-carbon linker connects two hatomarubigin C molecules. nih.gov The formation of such methylene-bridged dimers is not unique to hatomarubigins and has been observed in other natural products, often involving formaldehyde (B43269) in their biosynthesis. mushroomlab.cn The enzyme HrbY, an oxidoreductase, is responsible for catalyzing the formation of this methylene bridge, converting hatomarubigin C into this compound. nih.gov
Analysis of Hatomarubigin Analogs
The known hatomarubigins—A, B, C, and D—represent a small family of analogs. nih.gov Hatomarubigins A, B, and C are monomeric angucyclinones, while this compound is a dimer of Hatomarubigin C. nih.gov The study of these naturally occurring analogs provides initial insights into the SAR of this compound family. The primary structural difference is the dimerization, which as previously discussed, is expected to have a significant impact on biological activity.
Further SAR understanding comes from comparing hatomarubigins to other angucyclines. For example, the cytotoxic activity of saquayamycins is highly dependent on the nature, number, and linkage of their sugar residues. acs.org While hatomarubigins are angucyclinones (lacking sugar moieties), the principle of how structural modifications affect activity is transferable. The development of synthetic analogs of other natural products, such as vitamin D, has shown that modifications to different parts of the molecule can lead to superagonists or compounds with altered biological profiles. nih.govnih.govmdpi.commdpi.com A similar approach could be applied to hatomarubigins to explore their therapeutic potential further.
| Compound | Cell Line | Activity (GI50 in µM) | Reference |
|---|---|---|---|
| Saquayamycin B | PC-3 (Prostate Cancer) | 0.0075 | acs.org |
| Saquayamycin H | H460 (Non-small-cell lung cancer) | 3.3 | acs.org |
| Saquayamycin B | H460 (Non-small-cell lung cancer) | 3.9 | acs.org |
| Chattamycin B | MCF-7 (Breast Cancer) | 1.08 | mdpi.com |
| Chattamycin B | HepG2 (Liver Cancer) | 5.93 | mdpi.com |
| Chattamycin A | MCF-7 (Breast Cancer) | 6.46 | mdpi.com |
Computational Approaches in SAR (e.g., QSAR, Molecular Docking)
Computational methods are increasingly vital in drug discovery and for elucidating the SAR of natural products like this compound. mdpi.comresearchgate.net These approaches can predict the biological activity of novel compounds and provide insights into their mechanism of action at a molecular level.
Molecular Modeling and Protein Structure Prediction for Enzymes
Molecular modeling techniques are powerful tools for studying the three-dimensional structures of enzymes and their interactions with substrates. utupub.fi In the context of angucyclines, molecular modeling has been used to study the different conformations of the angucyclinone core and their orientation within the active sites of tailoring enzymes. utupub.fi For instance, density functional theory (DFT) quantum chemical calculations can be used to model the structures of angucyclinones. utupub.fi
The crystal structures of several angucycline biosynthetic enzymes have been solved, providing a basis for molecular modeling and protein structure prediction. utupub.fi This structural information is invaluable for understanding the enzymatic reactions that create the vast diversity of angucyclines, including the formation of the methylene bridge in this compound by HrbY. nih.govutupub.fi
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netutm.mydergipark.org.tr Docking studies of angucyclines have been performed to understand their interaction with biological targets. utm.myresearchgate.net For example, a novel angucycline was subjected to molecular docking studies against several key bacterial enzymes to investigate its anti-MRSA activity. utm.my Such studies can identify crucial interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the active site of the protein, which are essential for its biological activity. utm.mymdpi.com These computational approaches can be applied to this compound to predict its potential targets and guide the design of more effective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. ljmu.ac.uk While no specific QSAR studies on this compound were found, QSAR has been applied to other antibiotics to model properties like immunotoxicity. ljmu.ac.uk Such models often reveal that the shape and electronic properties of the molecules are critical for their biological effects. ljmu.ac.uk
Analog Development and Derivatization
Biosynthetically Engineered Analogs
The discovery and characterization of the hatomarubigin biosynthetic gene cluster have opened avenues for creating structural analogs through genetic manipulation of the producing organism, Streptomyces sp. 2238-SVT4, or a heterologous host. nih.gov
The generation of hatomarubigin analogs has been successfully achieved by manipulating the dedicated hrb gene cluster. nih.gov This cluster, comprising 30 open reading frames, contains the essential genes for polyketide synthesis, cyclization, and tailoring reactions that build the hatomarubigin core. nih.gov
Initial studies involving the heterologous expression of a significant portion of the hrb gene cluster (genes hrbR1 to hrbX) in Streptomyces lividans TK23 resulted in the production of the monomeric forms hatomarubigin A, B, and C, as well as the related intermediate rubiginone B2. nih.gov However, the unique dimeric analog, hatomarubigin D, was notably absent, indicating that additional genetic elements are required for its formation. nih.gov
Further investigation revealed that the gene hrbY, located within the cluster, is crucial for the dimerization step. Co-expression of the hrbR1-hrbX gene set along with hrbY in S. lividans successfully reconstituted the production of all known hatomarubigins, including the target dimer, this compound. researchgate.net
Gene knockout experiments have also proven effective for generating novel analogs. The targeted disruption of hrbF, a gene with no homology to previously known angucycline biosynthesis genes, in the heterologous expression system blocked the standard pathway. researchgate.net This manipulation led to the accumulation and isolation of a new metabolite, which was identified as 5-deoxy-hatomarubigin C and designated hatomarubigin F. researchgate.net This demonstrates that targeted gene inactivation can effectively redirect biosynthetic flux to create new derivatives.
Table 1: Outcomes of Hatomarubigin Gene Cluster Manipulation
| Genetic Modification | Host Strain | Resulting Compounds | Key Finding | Citation |
|---|---|---|---|---|
| Expression of hrbR1-hrbX | S. lividans TK23 | Hatomarubigins A, B, C; Rubiginone B₂ | The core cluster produces monomeric angucyclines but not the dimer this compound. | nih.gov |
| Co-expression of hrbR1-hrbX and hrbY | S. lividans | Hatomarubigins A, B, C, D | hrbY is essential for the dimerization of hatomarubigin C to form this compound. | researchgate.net |
Enzyme flexibility, the ability of an enzyme to bind and process substrates that differ from its native one, is a key principle in the generation of biosynthetic analogs. numberanalytics.commdpi.com While enzymes in a biosynthetic pathway are often highly specific, many possess a degree of promiscuity that can be exploited. The "induced fit" model suggests that both the enzyme and substrate can undergo conformational changes upon binding, which can accommodate non-native substrates. nih.govuniversiteitleiden.nl
In angucycline biosynthesis, the flexibility of tailoring enzymes is a known phenomenon. docksci.com For instance, studies on the biosynthesis of other angucyclines have shown that pathway enzymes can accept and process biosynthetic intermediates that have been structurally altered by genetic or chemical means. The production of hatomarubigin F from the hrbF knockout mutant is a direct example of this principle. researchgate.net The downstream enzymes in the hrb pathway were capable of recognizing and acting upon the unnatural precursor (5-deoxy-rabirubinol), which lacks a hydroxyl group, to complete the synthesis of hatomarubigin F.
This inherent flexibility is crucial for combinatorial biosynthesis approaches, where genes from different pathways are combined to produce hybrid molecules. The substrate tolerance of the hatomarubigin biosynthetic enzymes suggests a potential for creating a wider range of analogs by feeding unnatural starter units or through the introduction of heterologous tailoring enzymes.
Through Gene Cluster Manipulation
Chemoenzymatic Synthesis of Analogs
Chemoenzymatic synthesis combines the strategic advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. nih.gov This approach is particularly valuable for complex molecules like hatomarubigin, where multistep chemical synthesis can be challenging. nih.gov By using enzymes to perform difficult transformations, such as stereoselective glycosylations or regioselective oxidations, chemoenzymatic strategies can streamline the production of novel analogs. chemrxiv.org
While specific reports on the chemoenzymatic synthesis of this compound analogs are limited, the successful application of this strategy to other complex natural products, including other angucyclines, provides a strong proof of concept. jst.go.jpnih.gov For example, the sequential action of two flavoenzymes, PgaE and PgaM, was utilized in the chemoenzymatic synthesis of gaudimycin C, an angucycline with a different structural scaffold. jst.go.jp
A plausible chemoenzymatic approach for hatomarubigin analogs could involve:
Chemical synthesis of a modified angucyclinone core.
Biocatalytic modification of the core using isolated tailoring enzymes from the hrb pathway (e.g., glycosyltransferases, methyltransferases, or the HrbY dimerizing enzyme).
Enzymatic attachment of novel sugar moieties to generate new glycosylated analogs.
This modular strategy allows for the creation of libraries of derivatives that would be difficult to access through purely synthetic or biosynthetic methods. nih.govchemrxiv.org
Synthetic Modifications for Activity Modulation
Total synthesis provides the most versatile platform for generating structural analogs by allowing for precise modifications at any position of the hatomarubigin scaffold. The total synthesis of the monomeric (+)-Hatomarubigin B has been achieved, establishing a chemical framework for accessing the core structure. jst.go.jp Building on such synthetic routes, targeted modifications can be introduced to probe structure-activity relationships and modulate biological function.
Drawing parallels from other angucycline development programs, several strategies can be envisioned for this compound. For the related angucycline YM-181741, a focused library of analogs was created to inhibit the STAT3:STAT3 protein-protein interaction. ucl.ac.uk This was achieved through modifications at three distinct points of the molecule using reactions such as reductive amination, amide coupling, and nucleophilic substitution. ucl.ac.uk
Applying a similar logic to the hatomarubigin scaffold could yield analogs with modulated activity. Key synthetic modifications could include:
Alteration of the D-ring substitution: Modifying the hydroxyl and methoxy (B1213986) groups on the aromatic ring to influence target binding or solubility.
Modification of the pyran ring: Introducing different functional groups to alter the conformation and electronic properties of the molecule.
Derivatization of the methylene (B1212753) bridge: In the case of this compound, modifying the linkage between the two monomeric units could impact its spatial arrangement and interaction with biological targets.
Table 2: Potential Synthetic Modification Strategies for Hatomarubigin Analogs
| Modification Strategy | Target Site on Scaffold | Potential Purpose | Reference Concept |
|---|---|---|---|
| Reductive Amination | Carbonyl groups | Introduce diverse amine functionalities for new interactions. | ucl.ac.uk |
| Amide Coupling | Hydroxyl or amine derivatives | Build extended side chains to explore binding pockets. | ucl.ac.uk |
| Nucleophilic Substitution | Activated positions | Introduce halogens, azides, or other functional groups. | ucl.ac.uk |
| Glycosidic Bond Variation | Sugar attachment point | Attach different sugar moieties to alter solubility and cell permeability. | jst.go.jp |
These synthetic efforts, guided by computational modeling and biological screening, are essential for the rational design of next-generation hatomarubigin analogs with potentially improved therapeutic profiles.
Future Research Directions
Unraveling Remaining Biosynthetic Mysteries
The biosynthesis of hatomarubigin D involves a complex series of enzymatic reactions. The gene cluster responsible, designated as hrb, has been identified in Streptomyces sp. strain 2238-SVT4 and consists of 30 open reading frames. nih.govnih.gov While it is known that this compound is formed from the conversion of Hatomarubigin C by the enzyme HrbY, the precise in vivo source of the methylene (B1212753) bridge that links the two Hatomarubigin C monomers remains an enigma. nih.govmushroomlab.cnresearchgate.net Future investigations should focus on elucidating the origin of this one-carbon unit.
Furthermore, the hrb gene cluster contains genes with functions yet to be fully determined. For instance, the gene hrbF has no homology to known angucycline biosynthesis genes. nih.gov Disruption of hrbF led to the production of a new metabolite, Hatomarubigin F, suggesting that HrbF plays a role in regulating the regiospecificity of oxygenation enzymes. nih.gov A comprehensive functional analysis of all uncharacterized genes within the hrb cluster is crucial to fully map the biosynthetic pathway. This could involve targeted gene knockouts, heterologous expression of gene subsets, and in vitro characterization of the encoded enzymes. Such studies will not only complete our understanding of hatomarubigin biosynthesis but may also reveal novel enzymatic mechanisms and biocatalytic tools. nih.govnih.gov
Advanced In Vitro Model Applications (e.g., Organ-on-a-chip)
To better understand the biological effects of this compound, advanced in vitro models that more accurately mimic human physiology are needed. Organ-on-a-chip technology, which utilizes microfluidic devices to create functional tissue and organ units, presents a promising platform. mdpi.comnih.gov These models can replicate key aspects of organ function and can be used for real-time analysis of cellular activities. nih.govxiahepublishing.com
For example, a "liver-on-a-chip" could be employed to study the metabolism of this compound and its potential hepatotoxicity with greater accuracy than traditional 2D cell cultures. xiahepublishing.com Similarly, multi-organ-on-a-chip systems could provide insights into the systemic effects and potential off-target interactions of the compound. nih.govresearchgate.net These advanced models can help bridge the gap between preclinical animal studies and human clinical trials by providing more relevant data on efficacy and safety. xiahepublishing.com
Expanding the Chemical Diversity through Biosynthetic Engineering and Synthetic Biology
The fields of biosynthetic engineering and synthetic biology offer powerful tools to generate novel analogs of this compound with potentially improved properties. nih.govnih.gov By manipulating the hrb biosynthetic gene cluster, it is possible to create a wider range of chemical structures. nih.govresearchgate.net
One approach is to introduce genes from other polyketide biosynthetic pathways into the hatomarubigin-producing strain. This combinatorial biosynthesis could lead to the creation of hybrid molecules with unique functionalities. researchgate.net Another strategy involves the targeted modification of existing biosynthetic enzymes. For example, altering the specificity of the oxygenases or methyltransferases within the pathway could result in new hydroxylation or methylation patterns on the angucycline scaffold. nih.govacs.org The iterative "Design-Build-Test-Learn" cycle, a hallmark of synthetic biology, can be applied to rapidly generate and screen libraries of new hatomarubigin derivatives for desired biological activities. antheia.bio
Deeper Elucidation of Molecular Targets and Pathways In Vitro
While this compound is known to have activity against multidrug-resistant tumor cells, its precise molecular targets and the cellular pathways it modulates are not fully understood. nih.govkoreascience.kr Future in vitro studies should aim to identify the specific proteins or cellular components with which this compound interacts.
Techniques such as affinity chromatography with this compound as the ligand could be used to isolate its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide direct evidence of its molecular targets. Furthermore, global transcriptomic and proteomic analyses of cells treated with this compound can reveal the downstream signaling pathways that are affected. google.com Understanding these molecular interactions is fundamental to explaining its biological activity and for the rational design of more potent and selective analogs. epfl.ch
Rational Design of Novel Analogs based on SAR
Structure-activity relationship (SAR) studies are essential for the rational design of new and improved this compound analogs. drugdesign.orgfrontiersin.org By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify the key chemical features responsible for its effects. nih.govnih.gov
For instance, modifications to the substituents on the aromatic rings or alterations to the dimeric linkage could be explored. researchgate.netrsc.org The insights gained from SAR studies can then be used to computationally model the interaction of this compound with its putative targets, further guiding the design of analogs with enhanced potency, selectivity, or improved pharmacokinetic properties. This iterative process of synthesis, biological testing, and computational analysis is a powerful strategy for optimizing lead compounds in drug discovery.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
